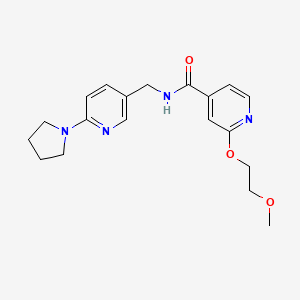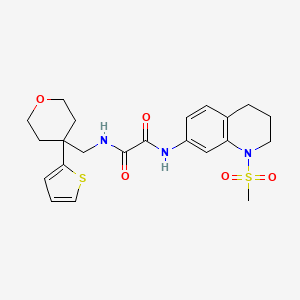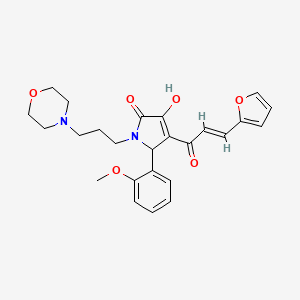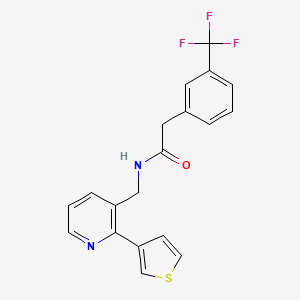
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives, their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the coupling of different moieties to the acetamide group. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, leading to the discovery of potent kappa-opioid agonists . Similarly, functionalized 3-(substituted amino)thieno[2,3-b]pyridines were prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, some of which showed strong herbicide antidote activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction and NMR. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined, revealing that the amide unit is almost planar and not conjugated with the phenyl or pyridyl groups . This information can be useful in predicting the molecular conformation of the compound of interest.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was shown to be a site-selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This suggests that the compound may also be reactive towards electrophilic substitution or other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be diverse. The crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide provided insights into its thermal stability and intermolecular interactions . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shaped conformation and various intermolecular interactions contributing to a 3-D array formation . These findings can help in understanding the potential properties of the compound , such as its stability, solubility, and crystallinity.
Applications De Recherche Scientifique
Synthesis and Characterization of Compounds
- Research has delved into the synthesis and structural characterization of copper complexes with thioether-containing pyridylalkylamide ligands. This includes compounds similar in structure to the queried chemical, indicating their potential in forming coordination complexes with metals. Such complexes are of interest due to their possible applications in catalysis, as well as in the development of new materials with unique electronic and optical properties (Wang Zhao, 2015).
Antimicrobial and Antitumor Activities
- Novel sulphonamide derivatives, including compounds structurally related to the queried chemical, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential therapeutic applications of such compounds in treating infections caused by various pathogens (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
- Additionally, some derivatives have been studied for their antitumor activities, with certain compounds showing promising results against various cancer cell lines. This suggests potential applications in the development of new anticancer agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Inhibition of Src Kinase
- Derivatives of the queried compound have been synthesized and evaluated for their ability to inhibit Src kinase, an enzyme involved in the regulation of various cellular processes. This research indicates potential applications in the treatment of diseases associated with aberrant Src kinase activity, such as cancer (Asal Fallah-Tafti et al., 2011).
Luminescent Properties
- Studies on complexes involving thiophene derivatives, akin to the queried compound, have explored their luminescent properties. These findings could pave the way for applications in the development of new materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors (A. de Bettencourt-Dias, Subha Viswanathan, & A. Rollett, 2007).
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)16-5-1-3-13(9-16)10-17(25)24-11-14-4-2-7-23-18(14)15-6-8-26-12-15/h1-9,12H,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKXZFAZCPWGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

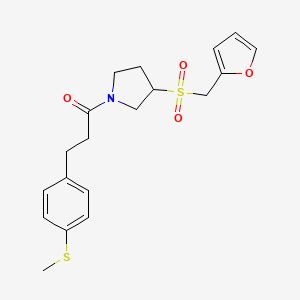
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
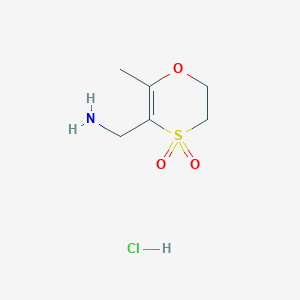
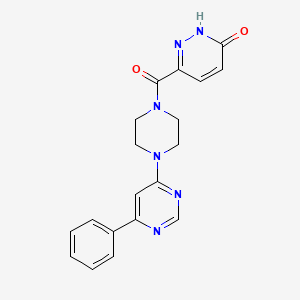
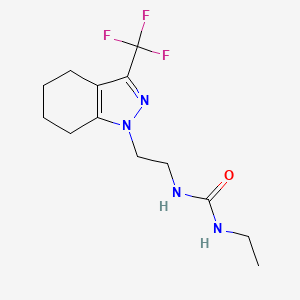

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
